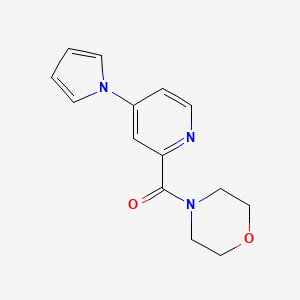
(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate, also known as ETAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ETAC is a piperazine derivative that exhibits interesting biological activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of medicinal chemists due to their diverse biological activities. This compound’s structural features make it a potential candidate for drug development. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and assess its therapeutic potential. For instance, modifications of the thiophene ring could lead to novel anti-inflammatory, antimicrobial, or anticancer agents .
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. By incorporating this compound into conjugated polymers, researchers can create organic semiconductors for applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. The π-conjugated system of thiophenes allows efficient charge transport, making them valuable components in electronic devices .
Corrosion Inhibition
Thiophene derivatives have been explored as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion. Researchers can investigate the effectiveness of this compound in inhibiting metal degradation in various environments, such as industrial processes or infrastructure materials .
Materials Science and Coatings
The unique electronic properties of thiophenes make them attractive for materials science. Scientists can incorporate this compound into coatings, films, or nanomaterials to enhance properties like conductivity, stability, or optical response. For instance, functionalizing the piperazine-carboxylate moiety could lead to novel materials with tailored properties .
Fluorescent Probes and Imaging Agents
Given its fluorescence quantum yield, this compound could serve as a fluorescent probe or imaging agent. Researchers can explore its binding affinity to specific receptors or biomolecules. For example, it might find application as a cannabinoid receptor ligand, aiding in neuroimaging studies or drug discovery .
Synthetic Methodology Development
The synthesis of this compound itself involves interesting chemistry. The Pd(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol and phenylacetylene provides access to a range of 2-substituted benzo[b]thiophenes. Researchers can further optimize this method, explore other coupling partners, and develop new synthetic routes for related compounds .
These applications highlight the versatility and potential impact of (E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate in various scientific fields. As research progresses, we may uncover even more exciting uses for this intriguing compound! 🌟
Propiedades
IUPAC Name |
ethyl 4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-14(18)16-9-7-15(8-10-16)13(17)6-5-12-4-3-11-20-12/h3-6,11H,2,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJXUZJGIWQUJT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2700539.png)

![2-(4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl)acetic acid](/img/structure/B2700547.png)

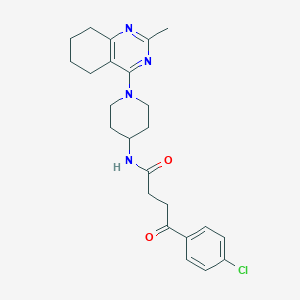
![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)
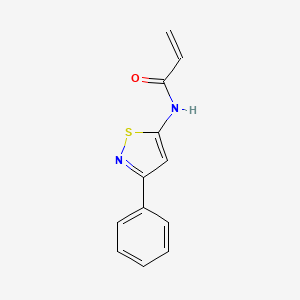
![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)
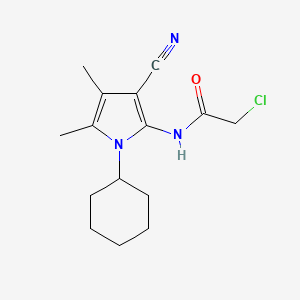
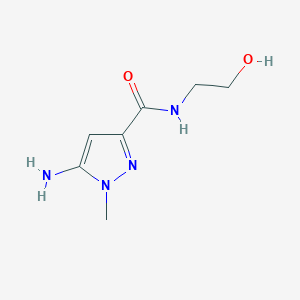

![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)
![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)
